ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C14H16N2O5
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with imidazole-4-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethyl glycolate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-ol.
Substitution Products: Derivatives with different nucleophiles replacing the ethoxy group.
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the role of imidazole derivatives in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. The exact mechanism may vary based on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate: A cyclic analog with similar reactivity.
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate: Another ester derivative with different ring structure.
Uniqueness: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole core, which imparts distinct chemical and biological properties compared to its cyclic and piperidine analogs. Its versatility in synthetic applications and potential biological activity make it a valuable compound in scientific research.
Biological Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS: 1499238-81-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C10H14N2O4
- Molecular Weight : 226.23 g/mol
- Boiling Point : Predicted at 377.5 ± 22.0 °C
- Density : 1.21 ± 0.1 g/cm³
- pKa : 2.75 ± 0.61
Synthesis
The synthesis of this compound typically involves a one-pot reaction between ethyl bromoacetate and l-methylimidazole in tetrahydrofuran (THF). The reaction can be monitored using thin-layer chromatography (TLC) for completion, followed by purification through organic solvent washing and drying under reduced pressure.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Preliminary studies indicate that imidazole derivatives can interact with various biological macromolecules, influencing their activity and stability. For instance, the compound's structure allows it to bind to enzymes or receptors involved in microbial resistance mechanisms .
Photophysical Properties
Research has demonstrated that this compound exhibits unique photophysical properties, including reverse solvatochromism, which depends on the solvent polarity. Such behavior may enhance its applicability in photodynamic therapy or as a fluorescent probe in biological systems.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Imidazole ring, ethoxy group | Antimicrobial potential | Unique combination of functional groups |
Ethyl 1H-imidazole-4-carboxylate | Imidazole ring only | Antibacterial | Lacks additional functional groups |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole | Thiazole instead of imidazole | Antimicrobial | Different heterocyclic structure |
Ethyl 1-vinylimidazole | Vinyl group instead of ethoxy | Polymerization applications | Different reactivity due to vinyl moiety |
This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its potential for enhanced biological activity due to its specific functional groups.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with various biological targets:
- Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : Binding affinity assays indicate that the compound can effectively interact with enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies against metabolic disorders .
- Photodynamic Applications : The photophysical properties of the compound suggest it may be useful in photodynamic therapy, where light activation leads to localized cytotoxicity in cancer cells.
Properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBCNQBNHLQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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